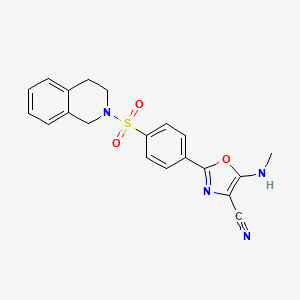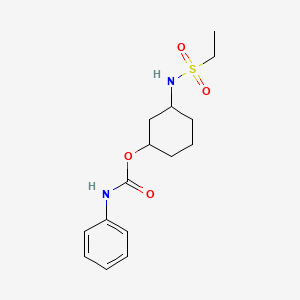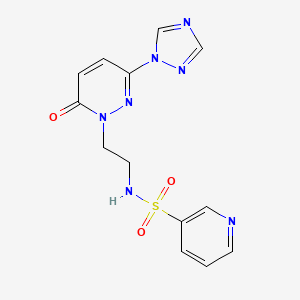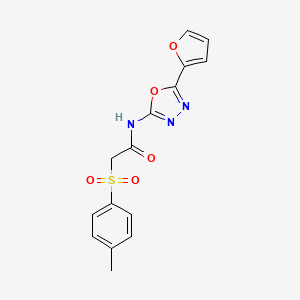
4-((2-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also has a carboxylic acid group (-COOH), an amide group (CONH2), and a chlorophenyl group (C6H4Cl).
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Neurological Research and Spasticity Management
Research on compounds similar to "4-((2-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid" often focuses on neurological applications, such as managing conditions like spasticity. For instance, derivatives of gamma-aminobutyric acid (GABA), which share structural similarities with the specified compound, have been explored for their effectiveness in patients with neurological disorders, indicating a potential area of application for related compounds in modifying neural synaptic responses and managing spasticity (Burke, Andrews, & Knowles, 1971).
Analytical Chemistry and Pharmacokinetics
The analytical determination and pharmacokinetics of similar compounds, particularly in the context of their metabolism, absorption, and excretion, form a significant area of research. Studies have developed methods for the analysis of trazodone and its metabolites in human plasma, showcasing the importance of analytical chemistry in understanding the pharmacokinetics and biological interactions of such compounds (Vatassery, Holden, Hazel, & Dysken, 1997).
Toxicology and Environmental Health
Explorations into the toxicological profiles and environmental health implications of chlorophenyl compounds, which are structurally related to the specified acid, provide insights into potential health risks and environmental impacts. Research on 2,4-dichlorophenoxyacetic acid, for example, investigates the toxicological outcomes following exposure, contributing to a broader understanding of how similar compounds might interact with biological systems and the environment (Osterloh, Lotti, & Pond, 1983).
Potential Therapeutic Applications
The research into compounds with similar structures has also highlighted potential therapeutic applications, including the treatment of ulcerative colitis and other gastrointestinal disorders. The effectiveness of aminosalicylic acid derivatives in treating such conditions underscores the potential medical applications of related chemical entities (Ginsberg, 1990).
Propiedades
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-3-1-2-4-11(10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKIVHBNCHPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)


![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)
![1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole](/img/structure/B3018346.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)
![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)


![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

